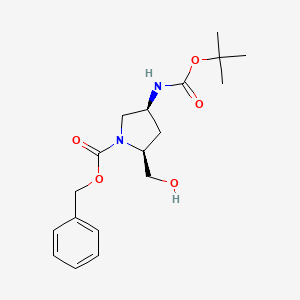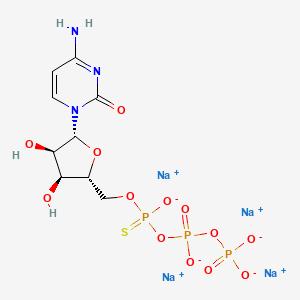![molecular formula C69H72N2O2 B1494168 Bis[(bis[4-(terc-butil)fenil]metil)[(S)-4-(piridin-4-il)-4,5-dihidro-3H-dinapto[2,1-c:1',2'-e]azepina-2,6-diil]] CAS No. 1883396-49-3](/img/structure/B1494168.png)
Bis[(bis[4-(terc-butil)fenil]metil)[(S)-4-(piridin-4-il)-4,5-dihidro-3H-dinapto[2,1-c:1',2'-e]azepina-2,6-diil]]
Descripción general
Descripción
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure, which includes a pyridine ring and a dinaphthoazepine core, makes it a subject of interest for researchers exploring new chemical reactions and applications.
Aplicaciones Científicas De Investigación
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Based on its structure, it may be involved in various biochemical reactions, potentially influencing multiple pathways .
Pharmacokinetics
Factors such as its molecular weight, solubility, and chemical structure would influence its bioavailability .
Result of Action
Its interaction with its targets would likely result in changes in cellular function, potentially leading to observable physiological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] typically involves multiple steps, starting with the preparation of the dinaphthoazepine core. This core is synthesized through a series of condensation reactions, followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the addition of the bis[4-(tert-butyl)phenyl]methanol groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
®-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c1’,2’-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol]: The enantiomer of the compound , with similar but distinct biological activities.
Dinaphtho[2,1-c1’,2’-e]azepine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis[4-(tert-butyl)phenyl]methanol] is unique due to its specific stereochemistry and the presence of both pyridine and dinaphthoazepine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
[16-[bis(4-tert-butylphenyl)-hydroxymethyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-bis(4-tert-butylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H72N2O2/c1-64(2,3)47-21-29-51(30-22-47)68(72,52-31-23-48(24-32-52)65(4,5)6)60-41-45-17-13-15-19-56(45)62-58(60)43-71(55-37-39-70-40-38-55)44-59-61(42-46-18-14-16-20-57(46)63(59)62)69(73,53-33-25-49(26-34-53)66(7,8)9)54-35-27-50(28-36-54)67(10,11)12/h13-42,72-73H,43-44H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFZBKMYSVSZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC4=CC=CC=C4C5=C3CN(CC6=C5C7=CC=CC=C7C=C6C(C8=CC=C(C=C8)C(C)(C)C)(C9=CC=C(C=C9)C(C)(C)C)O)C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H72N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)


![(9R,24S)-9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B1494101.png)
![Gal|A(1-3)[Neu5Ac|A(2-6)]GalNAc-|A-pNP](/img/structure/B1494102.png)






![Trisodium;5-[[4-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B1494136.png)

![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B1494138.png)
